

Gladiolic Acid: A Technical Toxicological and Safety Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gladiolic acid*

Cat. No.: B1201280

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gladiolic acid, a secondary metabolite produced by the fungus *Penicillium gladioli*, has been identified in various environmental and agricultural settings. Despite its documented presence, a comprehensive toxicological profile for **gladiolic acid** remains largely uncharacterized in publicly accessible scientific literature. This technical guide synthesizes the available information on **gladiolic acid** and outlines the standard experimental protocols required for a thorough toxicological evaluation. Due to the significant data gaps, this document also presents illustrative data tables and conceptual diagrams to guide future research and provide a framework for the safety assessment of this compound.

Introduction

Gladiolic acid ($C_{11}H_{10}O_5$) is a polyketide metabolite produced by the fungus *Penicillium gladioli*. This fungus is known to be a plant pathogen, particularly affecting gladiolus corms, and can also be found as a contaminant in various agricultural products. While other metabolites of *P. gladioli*, such as the mycotoxin patulin, are well-studied for their toxicity, **gladiolic acid** itself has received limited attention from the toxicological community.^{[1][2]} The chemical structure of **gladiolic acid** suggests potential biological activity, necessitating a thorough evaluation of its safety profile for risk assessment and potential drug development applications. This document aims to provide a detailed overview of the current knowledge and a roadmap for the comprehensive toxicological assessment of **gladiolic acid**.

Physicochemical Properties

A summary of the key physicochemical properties of **gladiolic acid** is presented in Table 1. These properties are essential for understanding its potential absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as for designing appropriate toxicological assays.

Property	Value	Source
Molecular Formula	$C_{11}H_{10}O_5$	PubChem
Molecular Weight	222.19 g/mol	PubChem
IUPAC Name	2,3-diformyl-6-methoxy-5-methylbenzoic acid	PubChem
CAS Number	478-05-7	PubChem
Appearance	(Not specified in available literature)	-
Solubility	(Not specified in available literature)	-

Table 1: Physicochemical Properties of **Gladiolic Acid**.

Toxicological Data

Comprehensive toxicological data for **gladiolic acid**, including acute toxicity, cytotoxicity, and genotoxicity, are not readily available in the reviewed scientific literature. The following sections outline the standard methodologies for assessing these toxicological endpoints and present illustrative data tables.

Acute Toxicity (LD₅₀)

Acute toxicity studies are designed to determine the median lethal dose (LD₅₀) of a substance, which is the dose required to cause mortality in 50% of a test animal population.

Illustrative Acute Toxicity Data for **Gladiolic Acid**

Species	Route of Administration	LD ₅₀ (mg/kg body weight)	Confidence Limits	Reference
Rat	Oral	Data Not Available	-	-
Mouse	Intraperitoneal	Data Not Available	-	-

Table 2: Illustrative Acute Toxicity Data (LD₅₀) for **Gladiolic Acid**. The data in this table are placeholders and intended to illustrate how results would be presented.

Cytotoxicity (IC₅₀)

Cytotoxicity assays are used to determine the concentration of a substance that causes a 50% reduction in cell viability (IC₅₀).

Illustrative In Vitro Cytotoxicity Data for **Gladiolic Acid**

Cell Line	Assay Type	Incubation Time (hours)	IC ₅₀ (μM)	Reference
HepG2 (Human Liver)	MTT	24	Data Not Available	-
HEK293 (Human Kidney)	Neutral Red	24	Data Not Available	-
Caco-2 (Human Intestinal)	AlamarBlue	48	Data Not Available	-

Table 3: Illustrative In Vitro Cytotoxicity (IC₅₀) Data for **Gladiolic Acid**. The data in this table are placeholders and intended to illustrate how results would be presented.

Genotoxicity

Genotoxicity assays are designed to assess the potential of a substance to damage genetic material (DNA). The bacterial reverse mutation assay (Ames test) is a widely used initial screen

for mutagenic potential.

Illustrative Genotoxicity Data for **Gladiolic Acid** (Ames Test)

Salmonella typhimurium Strain	Metabolic Activation (S9)	Result	Revertant Colonies (Mean ± SD)	Reference
TA98	Without	Data Not Available	-	-
TA98	With	Data Not Available	-	-
TA100	Without	Data Not Available	-	-
TA100	With	Data Not Available	-	-
TA1535	Without	Data Not Available	-	-
TA1535	With	Data Not Available	-	-
TA1537	Without	Data Not Available	-	-
TA1537	With	Data Not Available	-	-

Table 4: Illustrative Genotoxicity Data for **Gladiolic Acid** from the Ames Test. The data in this table are placeholders and intended to illustrate how results would be presented.

Experimental Protocols

Detailed experimental protocols for the key toxicological assays are provided below. These protocols are based on established guidelines and best practices in toxicology.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) - OECD TG 425

- Test Animals: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Sprague-Dawley strain), aged 8-12 weeks.
- Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They have access to standard laboratory diet and water ad libitum.
- Dosing: A single animal is dosed with the test substance (**gladiolic acid**) at a starting dose level (e.g., 175 mg/kg). The substance is administered orally via gavage.
- Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
- Dose Adjustment: If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level. This sequential dosing continues until the stopping criteria are met.
- Data Analysis: The LD₅₀ is calculated using the maximum likelihood method based on the outcomes of the dosed animals.

In Vitro Cytotoxicity - MTT Assay

- Cell Culture: Human cell lines (e.g., HepG2) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of **gladiolic acid**. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
- Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).

- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting a dose-response curve.

Genotoxicity - Bacterial Reverse Mutation Assay (Ames Test) - OECD TG 471

- Bacterial Strains: A set of *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) and/or *Escherichia coli* strains (e.g., WP2 uvrA) are used. These strains have specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine for *Salmonella*).
- Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.
- Exposure: The bacterial tester strain, the test substance (**gladiolic acid**) at various concentrations, and either the S9 mix or a buffer are combined in a test tube.
- Plating: The mixture is added to molten top agar and poured onto the surface of minimal glucose agar plates.
- Incubation: The plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) on each plate is counted.

- Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count in at least one tester strain.

Visualizations: Workflows and Potential Mechanisms

Due to the absence of specific data on the signaling pathways affected by **gladiolic acid**, the following diagrams illustrate general toxicological workflows and potential mechanisms of action that could be investigated.

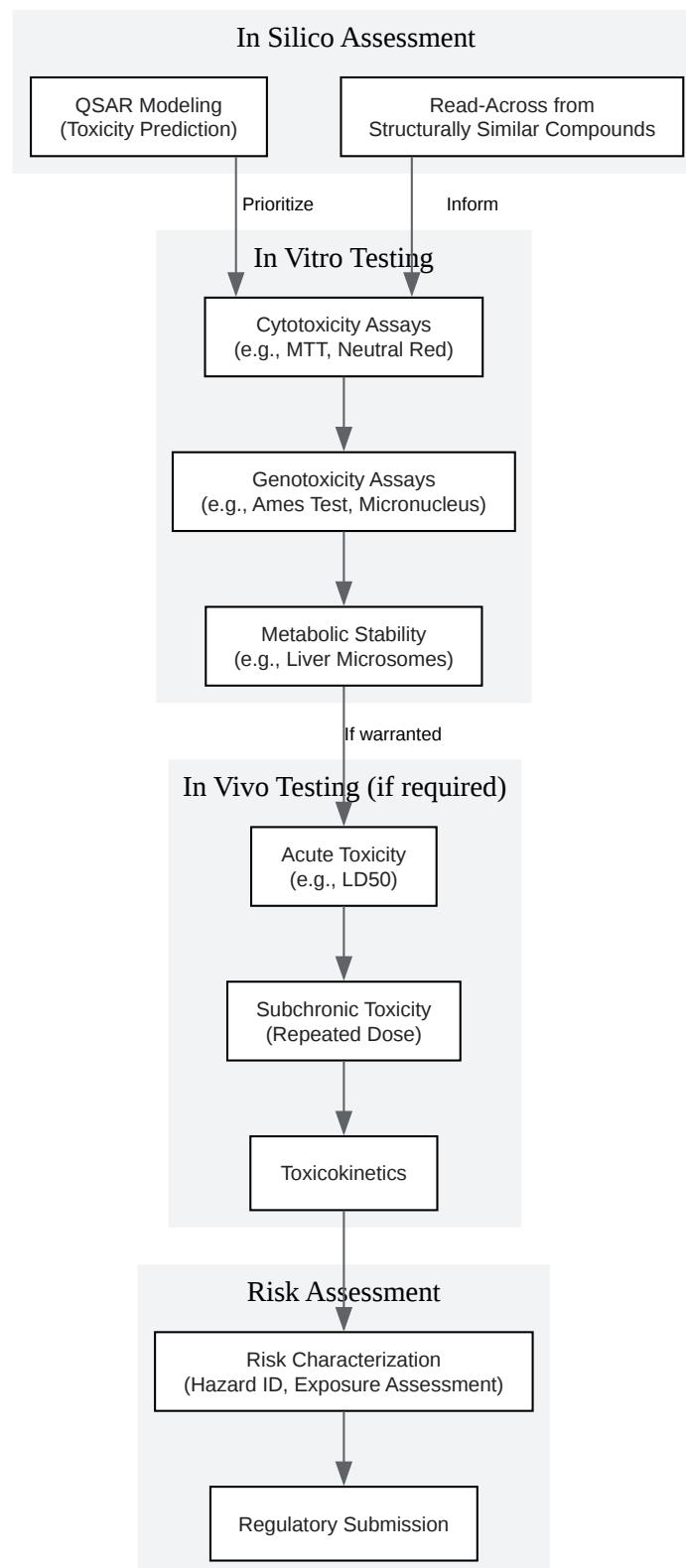
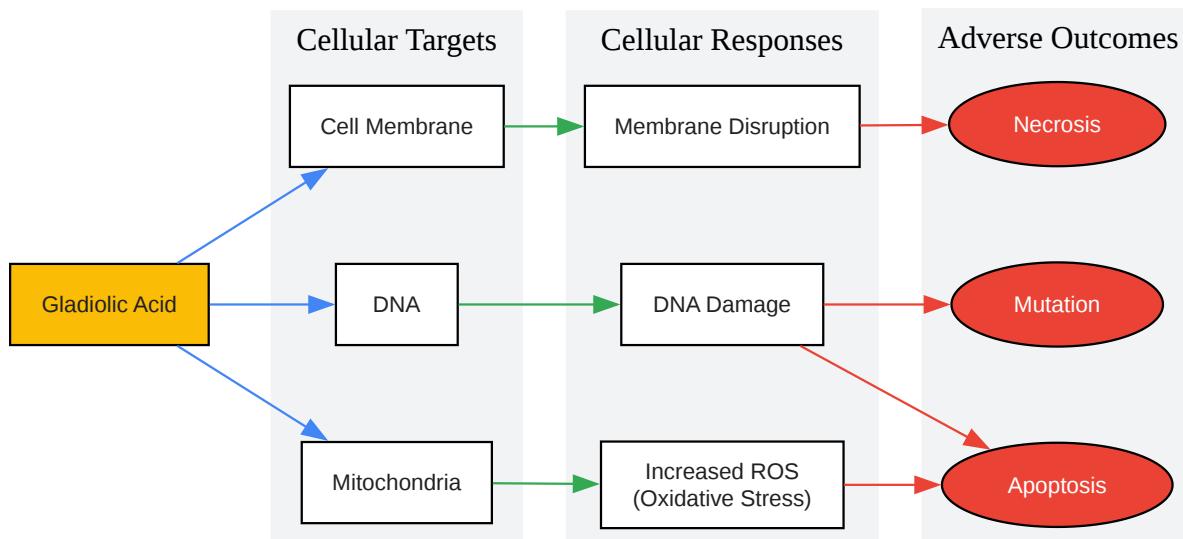


[Click to download full resolution via product page](#)

Figure 1: General workflow for the toxicological evaluation of a novel fungal metabolite like **gladiolic acid**.

[Click to download full resolution via product page](#)

Figure 2: Conceptual diagram of potential cellular toxicity mechanisms for **gladiolic acid**.

Conclusion and Future Directions

The toxicological profile of **gladiolic acid** is currently incomplete, representing a significant knowledge gap. While its producing organism, *P. gladioli*, is known to produce other mycotoxins, the specific hazards associated with **gladiolic acid** remain to be determined. The experimental protocols and frameworks provided in this guide offer a clear path forward for the systematic toxicological evaluation of this compound. Future research should prioritize conducting the described *in vitro* and, if necessary, *in vivo* studies to generate the data required for a comprehensive risk assessment. Such data are crucial for ensuring human and environmental safety and for exploring any potential therapeutic applications of **gladiolic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. studiesinmycology.org [studiesinmycology.org]
- To cite this document: BenchChem. [Gladiolic Acid: A Technical Toxicological and Safety Profile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1201280#toxicological-profile-and-safety-data-of-gladiolic-acid\]](https://www.benchchem.com/product/b1201280#toxicological-profile-and-safety-data-of-gladiolic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com